Product packaging for Ethynylestradiol Impurity M(Cat. No.:CAS No. 1818-11-7)

Ethynylestradiol Impurity M

Cat. No.: B601980
CAS No.: 1818-11-7
M. Wt: 308.42
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynylestradiol Impurity M (CAS 3240-39-9), also known as 2-Methyl Ethynyl Estradiol, is a high-purity chemical reference standard essential for the quality assurance and control (QA/QC) during the commercial production and development of Ethinylestradiol, a widely used active pharmaceutical ingredient (API) in contraceptive formulations . This impurity is critically important in pharmaceutical research for method development, stability studies, and regulatory submissions, including Abbreviated New Drug Application (ANDA) filings to agencies like the FDA . Its use is fundamental in stability-indicating method development, which is required to separate and monitor the API from its various degradation products to ensure drug safety and efficacy . The compound is supplied with comprehensive characterization data, including a Certificate of Analysis (CoA) detailing purity and potency, and supporting analytical data such as 1H-NMR, Mass Spectrometry, and HPLC . Please note: This product is intended for research and quality control applications only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1818-11-7

Molecular Formula

C21H24O2

Molecular Weight

308.42

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol

Origin of Product

United States

Theoretical Frameworks and Mechanisms of Ethynylestradiol Impurity M Formation

Elucidation of Potential Synthetic Reaction Pathways Leading to Ethynylestradiol Impurity M Genesis

The formation of this compound, chemically identified as (17α)-2-Methyl-19-norpregna-1,3,5(10),6-tetraen-20-yne-3,17-diol, is most plausibly attributed to side reactions occurring during the synthesis of ethinylestradiol. nih.govnih.gov Impurities in the final drug product can arise from various sources, including the starting materials, reagents, and the specific conditions of the chemical reactions. mdpi.com

Role of Starting Materials and Reagents in Impurity M Formation

The synthesis of ethinylestradiol typically involves the ethynylation of estrone (B1671321). The genesis of Impurity M, which features a methyl group at the C-2 position of the steroid's A-ring, suggests the presence of a methylating agent during the manufacturing process. While not an intended part of the main reaction, such agents could be introduced as contaminants in the starting materials or reagents.

For instance, the methylation of phenolic compounds is a well-established chemical transformation. The phenolic hydroxyl group at C-3 of the steroid nucleus makes it susceptible to electrophilic substitution, including methylation. Should a methylating agent, such as methyl iodide or dimethyl sulfate, be present as an impurity in the reaction mixture, it could react with the estrone precursor or ethinylestradiol itself. One study has documented the successful methylation of a similar dihydroxy-norpregna-tetraen-yne steroid using methyl iodide and potassium carbonate. researchgate.net This demonstrates a viable chemical pathway for the formation of such methylated impurities under specific laboratory conditions.

The primary starting material for ethinylestradiol synthesis is estrone, which is reacted with an acetylene (B1199291) equivalent. google.com If the estrone starting material were to contain a 2-methylestrone impurity, this would directly lead to the formation of this compound upon ethynylation. Therefore, the purity of the starting materials is a critical factor in preventing the formation of this and other impurities.

Influence of Reaction Conditions on Impurity M Generation

The conditions under which a chemical reaction is carried out, such as temperature, pressure, pH, and the choice of solvent and catalyst, can significantly influence the formation of byproducts. While specific studies detailing the impact of these parameters on the formation of this compound are not widely available in public literature, general chemical principles suggest that certain conditions could favor its genesis.

For example, reactions involving strong bases to deprotonate the phenolic hydroxyl group of estrone could potentially facilitate its methylation if a methylating agent is present. The choice of solvent could also play a role, as it can affect the solubility and reactivity of both the desired reactants and any contaminating species.

Degradation Kinetics and Pathway Analysis of Ethynylestradiol Leading to Impurity M

The degradation of ethinylestradiol has been the subject of numerous studies, particularly in the context of its environmental fate. These investigations have explored its breakdown under various stress conditions, including heat, light, and oxidizing agents. However, the formation of this compound as a degradation product is not a commonly reported outcome. The primary degradation products are typically hydroxylated or dehydrogenated derivatives. nih.gov

Thermolytic Degradation Mechanisms and Resultant Impurity M Pathways

Thermal degradation studies of ethinylestradiol indicate that it possesses good thermal stability up to approximately 177°C. mdpi.com The main decomposition process occurs at higher temperatures, generally in the range of 175-375°C. mdpi.comresearchgate.net This decomposition is a complex process that involves the breakdown of the steroid structure. mdpi.com While detailed analyses have identified the kinetics of this degradation, the resulting products are generally not specified as methylated derivatives. The formation of Impurity M through thermolysis would likely require a source for the methyl group, which is not inherent to the ethinylestradiol molecule or typically present in thermolytic degradation studies.

Table 1: Thermal Degradation of Ethinylestradiol

Parameter Observation Reference
Onset of Decomposition Approximately 177°C mdpi.com
Main Decomposition Range 175-375°C mdpi.comresearchgate.net

This table is interactive. Click on the headers to sort.

Photolytic Degradation Pathways and Photo-induced Formation of Impurity M

The photolytic degradation of ethinylestradiol, particularly in aqueous solutions, has been extensively studied. Exposure to ultraviolet (UV) light can lead to its breakdown, with the rate of degradation being influenced by factors such as the presence of photosensitizers. Studies have shown that the photodegradation of ethinylestradiol follows first-order kinetics. nih.gov The identified degradation products are primarily monohydroxy, dihydroxy, and dehydrogenated derivatives with the steroidal structure remaining intact. nih.gov There is no significant evidence in the reviewed literature to suggest that photolysis alone induces the methylation of ethinylestradiol to form Impurity M.

Table 2: Photolytic Degradation of Ethinylestradiol in Water

Condition Half-life Identified Products Reference
Purified Water 22.8 hours Monohydroxy, dihydroxy, and dehydrogenated derivatives nih.gov
Purified Water with Sea Salt 17.1 hours Not specified nih.gov

This table is interactive. Click on the headers to sort.

Oxidative Degradation Mechanisms Yielding this compound

Oxidative degradation of ethinylestradiol, often studied using advanced oxidation processes, leads to a variety of transformation products. The reaction is typically initiated by the attack of reactive oxygen species, such as hydroxyl radicals, on the electron-rich aromatic A-ring of the ethinylestradiol molecule. nih.govnih.gov This leads to the formation of hydroxylated intermediates and, with more extensive oxidation, ring-opening products. nih.gov Studies have identified products such as 17α-ethynyl-1,4-estradiene-10α,17β-diol-3-one and its 10β epimer as initial intermediates in certain oxidative systems. nih.gov The formation of a methylated impurity like Impurity M through oxidative degradation is not a reported pathway in the scientific literature reviewed. Such a transformation would necessitate the presence of a methylating agent in conjunction with the oxidative stress, which is not a typical scenario in these studies.

Impact of Excipients and Packaging Materials on Impurity M Formation in Formulations

The stability of ethinylestradiol in finished pharmaceutical products is a critical concern, as interactions between the active ingredient and excipients or packaging materials can lead to the formation of degradation products. google.comjocpr.com The low dosage of ethinylestradiol in many formulations makes it particularly susceptible to these interactions, which can affect the product's shelf life. google.commdpi.com

Impact of Excipients

Excipients are fundamental components of pharmaceutical formulations, but they are not always inert and can influence drug stability. jocpr.com Compatibility studies between ethinylestradiol and various excipients are crucial during product development.

Stabilizing Excipients : Some excipients can enhance the stability of ethinylestradiol. For example, forming a clathrate complex with beta-cyclodextrin (B164692) (betadex) has been shown to improve the chemical stability and shelf-life of ethinylestradiol by protecting it from oxidative degradation. google.comnih.gov Sucrose (B13894) has also been identified as a stabilizer that protects against thermal degradation, hydrolysis, and oxidation. google.com In another instance, Eudragit E, a copolymer, was found to significantly increase the stability of formulations containing ethinylestradiol. google.com

Destabilizing Excipients : Conversely, some common excipients may promote degradation under certain conditions. While direct evidence linking specific excipients to the formation of this compound is scarce, general chemical principles apply. For instance, excipients that can alter the micro-pH of the formulation or contain reactive impurities could potentially accelerate the degradation of ethinylestradiol. Studies have investigated the compatibility of ethinylestradiol with excipients like starch, microcrystalline cellulose, and lactose, though interactions can be complex and dependent on storage conditions. researchgate.net The presence of certain drugs, such as antibiotics or anticonvulsants, when co-administered, can also increase the metabolism and degradation of contraceptive steroids. drugs.com

The following table summarizes the observed effects of different excipients on the stability of ethinylestradiol.

ExcipientEffect on Ethinylestradiol StabilityMechanism/NoteCitation
Beta-cyclodextrin (betadex)Enhances stabilityForms a clathrate complex, reducing oxidative degradation. google.comnih.gov
SucroseEnhances stabilityProtects against thermal degradation, hydrolysis, and oxidation. google.com
Eudragit EEnhances stabilitySignificantly increases product stability. google.com
Polyvinylpyrrolidone (PVP)Forms stable solid dispersionAble to form a stable solid dispersion with ethinylestradiol. researchgate.net

Impact of Packaging Materials

Packaging materials are the first line of defense for a drug product against external factors like light and moisture. geneesmiddeleninformatiebank.nleuropa.eu

Protection : Proper packaging is essential for maintaining the stability of ethinylestradiol formulations. Photostability studies have shown that ethinylestradiol products can be sensitive to light, necessitating storage in the original package to protect them. geneesmiddeleninformatiebank.nl Blister packs made of materials like PVC/PVDC and aluminum foil are commonly used to protect tablets from moisture and light. who.intgeneesmiddeleninformatiebank.nl

Interaction and Leaching : Interactions between the drug product and the packaging material can also occur. There is a potential for chemical substances, such as monomers or additives, to migrate from the packaging into the food or drug product. mdpi.com While specific studies on the leaching of compounds from packaging that form Impurity M are not available, the potential for such interactions is a recognized concern in pharmaceutical manufacturing. For transdermal patches, the compatibility of the drug with the adhesive and backing layers is critical; for example, lauryl lactate (B86563) is used as an excipient in the adhesive layer of some patches. europa.eu Molecular dynamics simulations have been used to study the interaction between ethinylestradiol and various polymer membranes (e.g., polyether sulfone, polyvinylidene fluoride) to understand adsorption, which is relevant for both drug delivery systems and water purification. scispace.com

The choice of packaging is therefore a critical parameter in ensuring the long-term stability of ethinylestradiol formulations. europa.eueuropa.eu

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Ethynylestradiol Impurity M

Chromatographic Separation Techniques for Impurity M Profiling

Chromatographic techniques are fundamental for the effective separation and analysis of pharmaceutical impurities. For Ethynylestradiol Impurity M, a comprehensive impurity profile is typically generated using a combination of high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), gas chromatography (GC), and planar chromatography techniques. biomedres.uslcms.cz These methods offer the necessary selectivity and sensitivity to resolve Impurity M from the main Ethynylestradiol API and other related substances. researchgate.net The choice of technique depends on the specific analytical requirement, from initial screening to precise quantification for quality control purposes.

HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for steroid analysis. biomedres.us For the determination of this compound, various HPLC methods have been developed, primarily utilizing reversed-phase columns with UV detection. researchgate.netwalshmedicalmedia.com These methods are designed to be specific, accurate, and precise, adhering to the guidelines set by the International Conference on Harmonisation (ICH). bepls.cominnovareacademics.in

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of Ethynylestradiol and its impurities. The development of a stability-indicating RP-HPLC method is crucial to separate Impurity M from the API and its degradation products. innovareacademics.in These methods typically employ a C18 or similar stationary phase, which provides effective separation for non-polar to moderately polar compounds like steroids. researchgate.netinnovareacademics.in

The mobile phase usually consists of a mixture of an aqueous component (like a phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. walshmedicalmedia.cominnovareacademics.in The selection of the mobile phase composition and pH is optimized to achieve the best resolution between Ethynylestradiol, Impurity M, and other related substances. innovareacademics.in Detection is commonly performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance, such as 210 nm or 215 nm. researchgate.netbepls.com

Table 1: Typical RP-HPLC Method Parameters for Ethynylestradiol Impurity Analysis

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer or Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at 210 nm or 215 nm
Injection Volume 10 - 20 µL

This table presents a generalized set of parameters; specific conditions may vary based on the exact impurity profile and analytical goals. researchgate.netbepls.cominnovareacademics.in

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. This technology provides markedly improved resolution, sensitivity, and speed of analysis. lcms.cz For complex impurity profiles containing closely eluting peaks, such as those that may include this compound, UPLC offers superior separation capabilities. thermofisher.commolnar-institute.com

The implementation of UPLC can consolidate multiple legacy HPLC and GC methods into a single, more efficient method, significantly reducing analysis time and solvent consumption. lcms.cz For instance, a UPLC method can reduce run times by over 80% and solvent use by over 90% compared to older HPLC methods. The enhanced resolution at higher pressures allows for the clear separation of the API from its impurities, ensuring more accurate quantification. thermofisher.com

Table 2: Comparison of HPLC and UPLC for Ethynylestradiol Impurity Analysis

Feature Conventional HPLC UPLC
Particle Size 3 - 5 µm < 2 µm
Resolution Good Excellent
Analysis Time Longer (e.g., >30 min) Shorter (e.g., <10 min)
Solvent Consumption High Low
System Pressure Lower Higher

This table highlights the general advantages of UPLC technology in pharmaceutical analysis. lcms.cz

For separating complex mixtures of pharmaceutical impurities, gradient elution is often preferred over isocratic methods. mastelf.comchromatographyonline.com A gradient program involves changing the mobile phase composition over the course of the analytical run, typically by increasing the proportion of the organic solvent. mastelf.com This allows for the efficient elution of compounds with a wide range of polarities.

Optimizing the gradient slope, duration, and initial and final mobile phase compositions is critical for achieving baseline separation of all relevant impurities, including Impurity M. lcms.czmolnar-institute.com A "scouting" run with a broad gradient can be used initially to determine the elution times of the compounds. mastelf.com Subsequently, the gradient can be narrowed and refined to improve resolution in the specific regions of the chromatogram where peaks are clustered. lcms.czmolnar-institute.com The use of modeling software can also aid in the rapid and efficient optimization of the gradient program. molnar-institute.com

Table 3: Example of an Optimized Gradient Elution Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 90 10
3.0 35 65
9.0 2 98
12.0 2 98
12.2 90 10
15.0 90 10

This table illustrates a sample gradient program. The actual program must be developed and optimized for the specific separation challenge. thermofisher.com

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. mst.dk While HPLC is more common for steroid analysis, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be a powerful tool for the quantification of certain impurities, provided they are volatile or can be made volatile through derivatization. mst.dkmdpi.com

For non-volatile compounds like Ethynylestradiol and its impurities, a derivatization step is often required to increase their volatility and thermal stability. mst.dk The GC method involves programming the oven temperature to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com An HP-5MS capillary column is commonly used for this type of analysis, with helium as the carrier gas. mdpi.com GC-MS provides high selectivity and allows for the identification of unknown impurities based on their mass spectra. mst.dk

Table 4: Typical GC-MS Parameters for Steroid Analysis

Parameter Typical Conditions
Column HP-5MS UI (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 2.0 mL/min
Oven Program Initial Temp 250°C, ramp to 325°C
Injection Mode Splitless
Detector Mass Spectrometer (MS)

This table provides an example of GC-MS conditions that could be adapted for the analysis of volatile or derivatized Ethynylestradiol impurities. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. jfda-online.com It serves as a rapid, versatile, and cost-effective method for the screening of pharmaceutical impurities. biomedres.usuni-giessen.de HPTLC is particularly useful for the simultaneous analysis of multiple samples and standards on a single plate, making it suitable for routine quality control and screening large batches. biomedres.us

For the screening of this compound, an HPTLC method would typically involve applying the sample as a band onto a silica (B1680970) gel 60 F254 plate. researchgate.net The plate is then developed in a chamber with a suitable mobile phase, such as a mixture of toluene, methanol, and ammonia. researchgate.net After development, the separated bands are visualized under UV light, and densitometric scanning is used for quantification. researchgate.net The specificity of the method can be confirmed by comparing the Rf values and UV spectra of the impurity in the sample to that of a reference standard. jfda-online.com Recent advancements have combined HPTLC with bioassays for the non-targeted screening of potentially toxic compounds in various products. chromatographyonline.com

Table 5: HPTLC Method Parameters for Ethynylestradiol Impurity Screening

Parameter Typical Conditions
Stationary Phase HPTLC plates precoated with Silica Gel 60 F254
Mobile Phase Toluene : Methanol : Ammonia (e.g., 8:2:0.1, v/v/v)
Application Bandwise application using an automated applicator
Development Ascending development in a chromatographic chamber
Detection Densitometric scanning at 280 nm

This table outlines a typical HPTLC method for the analysis of Ethynylestradiol and its related substances. researchgate.net

Implementation of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution of Impurity M

Gas Chromatography (GC) Approaches for Volatile Impurity M Detection

Spectroscopic and Spectrometric Techniques for Characterization of this compound

The unambiguous characterization of pharmaceutical impurities is critical for ensuring the quality and safety of drug products. This compound, identified chemically as 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol, is a potential process-related impurity or degradation product of Ethynylestradiol. synzeal.comclearsynth.comchemicea.com Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of sophisticated analytical techniques for its detection, identification, and quantification. Spectroscopic and spectrometric methods are indispensable tools in this regard, providing detailed information on molecular weight, elemental composition, and intricate structural features.

Mass Spectrometry (MS) for Accurate Mass Determination and Elemental Composition of Impurity M

Mass spectrometry (MS) is a cornerstone technique for the initial identification and confirmation of impurities. daicelpharmastandards.com It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision. For this compound, which has a molecular formula of C21H26O2, the nominal molecular weight is 310.4 g/mol . synzeal.comdaicelpharmastandards.compharmaffiliates.com

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is employed to obtain an accurate mass measurement. This allows for the calculation of the elemental composition, confirming the presence of the additional methyl group that distinguishes Impurity M from the parent compound, Ethynylestradiol (C20H24O2). synzeal.comdaicelpharmastandards.com

Table 1: Molecular Properties of this compound

Property Value Source(s)
Chemical Name 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol synzeal.comchemicea.com
Synonym 2-Methyl Ethynyl (B1212043) Estradiol synzeal.comclearsynth.comchemicea.com
CAS Number 3240-39-9 daicelpharmastandards.compharmaffiliates.comcymitquimica.com
Molecular Formula C21H26O2 synzeal.comdaicelpharmastandards.compharmaffiliates.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the chemical structure of a compound. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For steroidal compounds like Ethynylestradiol and its impurities, fragmentation often occurs via retrocyclization pathways. nih.gov In the negative ion mode, Ethynylestradiol typically forms a deprotonated molecule [M-H]⁻ with an m/z of 295. japsonline.com The subsequent fragmentation of this ion yields characteristic product ions. nih.govjapsonline.com

Given its structure, this compound would generate a precursor ion [M-H]⁻ at m/z 309. Its fragmentation pattern is expected to be analogous to that of Ethynylestradiol, with key fragments shifted by 14 Da, corresponding to the additional CH2 from the methyl group on the aromatic ring. This predictable shift is crucial for identifying the location of the modification and confirming the impurity's structure.

Table 2: Predicted MS/MS Fragmentation Comparison (Negative Ion Mode)

Compound Precursor Ion (m/z) Key Predicted Product Ions (m/z) Fragmentation Pathway
Ethynylestradiol 295 [M-H]⁻ 183, 145, 143 Retrocyclization of the steroid core nih.gov

To analyze complex mixtures containing an API and its related impurities, mass spectrometry is coupled with a chromatographic separation technique. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent hyphenated methods for impurity profiling. researchgate.netconicet.gov.ar

LC-MS, particularly using a reversed-phase column (e.g., C18), is highly effective for separating polar to semi-polar compounds like steroids from a sample matrix. researchgate.netasianpubs.org Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for detecting trace-level impurities. chromatographyonline.comgov.bc.ca The specificity of LC-MS/MS is vital for distinguishing between isobaric impurities and ensuring accurate quantification. chromatographyonline.com

GC-MS is another powerful tool, though it often requires a derivatization step to increase the volatility and thermal stability of steroid compounds. researchgate.netoup.comnih.gov While derivatization adds a step to sample preparation, GC-MS can provide excellent chromatographic resolution and characteristic mass spectra under electron ionization (EI). researchgate.netnih.gov

Table 3: Typical Hyphenated Technique Parameters for Steroid Impurity Analysis

Parameter LC-MS/MS GC-MS
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net Capillary column (e.g., HP-5MS) nih.gov
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water researchgate.netasianpubs.org Helium nih.gov
Ionization Electrospray Ionization (ESI) japsonline.com Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM) gov.bc.caresearchgate.net Full Scan / Selected Ion Monitoring (SIM)

| Sample Preparation | Dilution in mobile phase | Derivatization may be required oup.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Impurity M

While mass spectrometry provides crucial information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled technique for the definitive elucidation and structural confirmation of organic molecules, including pharmaceutical impurities. conicet.gov.ar Reference standard suppliers for this compound provide comprehensive characterization data that includes 1H NMR and 13C NMR analysis, underscoring the technique's importance. daicelpharmastandards.com

Proton NMR (1H NMR) provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity. The 1H NMR spectrum of Impurity M is expected to be very similar to that of Ethynylestradiol, with key differences confirming the substitution on the aromatic A-ring.

The most telling feature in the spectrum of Impurity M would be the appearance of a new singlet, typically integrating to three protons, in the aromatic region (around 2.1-2.3 ppm), corresponding to the methyl group at the C2 position. Concurrently, the pattern of the aromatic proton signals would change from the three-proton system seen in Ethynylestradiol to a two-proton system, confirming the substitution. Other characteristic signals, such as the sharp singlet for the ethynyl proton (C21-H) and the singlet for the angular methyl group protons (C18-H3), would remain largely unaffected. nih.gov

Table 4: Predicted Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton Assignment Ethynylestradiol (Expected) This compound (Predicted) Key Difference
C18-H₃ ~0.9 ~0.9 No significant change
C2-H ~6.7 - Signal absent due to substitution
C2-CH₃ - ~2.2 New singlet appears
C21-H (Ethynyl) ~2.6 ~2.6 No significant change

Carbon-13 NMR (13C NMR) spectroscopy provides a map of the carbon framework of a molecule. Ethynylestradiol has 20 carbon atoms, whereas Impurity M has 21. daicelpharmastandards.compharmaffiliates.com The 13C NMR spectrum of Impurity M would unequivocally confirm this by showing 21 distinct carbon signals.

The most significant evidence for the structure of Impurity M in the 13C spectrum would be the presence of a new signal in the aliphatic region (around 20-25 ppm) corresponding to the C2-methyl carbon. Furthermore, the chemical shifts of the aromatic carbons in the A-ring (C1, C2, C3, C4, C5, and C10) would be altered due to the substituent effects of the new methyl group, providing definitive proof of its location. The signals for the ethynyl carbons (C20 and C21) and the carbons of the B, C, and D rings would be largely comparable to those of Ethynylestradiol. nih.gov

Table 5: Predicted Comparative ¹³C NMR Chemical Shifts (ppm) for A-Ring Carbons in CDCl₃

Carbon Assignment Ethynylestradiol (Expected) This compound (Predicted) Key Difference
C1 ~126.5 ~127 (Shifted) Shift due to substituent effect
C2 ~112.7 ~122 (Shifted) Large downfield shift (ipso-effect)
C2-CH₃ - ~21 New signal appears
C3 ~153.4 ~152 (Shifted) Shift due to substituent effect

Table 6: Compound Names Mentioned in the Article

Compound Name Synonym(s)
This compound 2-Methyl Ethynyl Estradiol; 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

The unequivocal structural elucidation of pharmaceutical impurities such as this compound is critical for ensuring drug safety and quality. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides initial information, two-dimensional (2D) NMR techniques are indispensable for confirming the complex molecular architecture of steroid-like structures. conicet.gov.ar These experiments resolve overlapping signals and reveal through-bond correlations, providing a definitive map of the atomic framework. conicet.gov.arsemanticscholar.org

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would be used to trace the proton networks within the steroid's aliphatic rings. For example, it would show cross-peaks connecting adjacent protons in the cyclohexane (B81311) and cyclopentane (B165970) ring systems, allowing for the assignment of these spin systems.

Heteronuclear Single Quantum Coherence (HSQC) is a proton-detected heteronuclear experiment that correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.eduuvic.ca This is extremely powerful for assigning carbon signals based on their known proton assignments. In the context of Impurity M, an HSQC spectrum would show a cross-peak for every protonated carbon, directly linking the ¹H and ¹³C chemical shifts. This helps to distinguish between the numerous CH, CH₂, and CH₃ groups within the molecule. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC) provides the most critical data for assembling the complete molecular structure by showing correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). sdsu.eduuvic.ca This technique is essential for identifying quaternary (non-protonated) carbons and for linking different structural fragments together. For Impurity M, HMBC is crucial for:

Confirming the position of the methoxy (B1213986) group by showing a correlation from the methoxy protons (~3.8 ppm) to the C3 carbon of the aromatic ring.

Verifying the ethynyl group's attachment at C17 by observing correlations from the acetylenic proton (~2.6 ppm) to the C17 and C18 carbons.

Connecting the A, B, C, and D rings of the steroid core by observing long-range correlations between protons and carbons across the ring junctions.

The collective data from these 2D NMR experiments provides unambiguous evidence for the structure of this compound, confirming its identity as 3-Methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol. pharmaffiliates.com

Table 1: Illustrative 2D NMR Correlations for Structural Confirmation of this compound

TechniqueType of CorrelationExample Application for Impurity MInformation Gained
COSY ¹H – ¹H (2-3 bonds)Correlation between H-6 and H-7 protons.Confirms connectivity within the B-ring of the steroid nucleus.
HSQC ¹H – ¹³C (1 bond)Correlation between the C-18 methyl protons and the C-18 carbon.Unambiguously assigns the C-18 methyl carbon signal.
HMBC ¹H – ¹³C (2-4 bonds)Correlation between methoxy protons (-OCH₃) and the C-3 carbon.Confirms the position of the methoxy group on the aromatic A-ring.
HMBC ¹H – ¹³C (2-4 bonds)Correlation between the acetylenic proton (C≡C-H) and the C-17 carbon.Verifies the attachment point of the ethynyl functional group.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis of Impurity M and Degradation Products

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable analytical technique used to identify functional groups within a molecule. upi.edu When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending), resulting in a unique spectral fingerprint. upi.edurjpn.org This technique is highly effective for characterizing this compound and distinguishing it from the parent drug and other potential degradation products. mdpi.com

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the FTIR spectrum:

Ethynyl Group (C≡C-H): A sharp, weak absorption band appears around 3300 cm⁻¹ due to the ≡C-H stretching vibration. The C≡C triple bond stretch itself appears as a weak absorption near 2100 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the aromatic A-ring produce a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.

Methoxy Group (-OCH₃): The presence of the methoxy group at C3, which differentiates Impurity M from Ethinylestradiol, is confirmed by a strong C-O-C stretching band, typically observed in the 1250-1000 cm⁻¹ range. ieeesem.com

Alcohol Group (-OH): The tertiary alcohol at C17 gives rise to a broad O-H stretching band around 3600-3200 cm⁻¹ and a C-O stretching band near 1100 cm⁻¹.

Aliphatic C-H Bonds: Stretching vibrations for the sp³ hybridized C-H bonds in the steroid rings are observed just below 3000 cm⁻¹. ieeesem.com

By comparing the FTIR spectrum of a sample to that of a reference standard for Impurity M, its identity can be confirmed. Furthermore, FTIR is useful in analyzing degradation products. For example, the oxidation of the ethynyl group or changes to the hydroxyl function would result in the disappearance of their characteristic bands and the appearance of new ones, such as a carbonyl (C=O) stretch around 1700 cm⁻¹, indicating the formation of a ketone or aldehyde. rjpn.org

Table 2: Comparison of Key FTIR Absorption Bands for Ethinylestradiol and Impurity M

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹) in EthinylestradiolExpected Wavenumber (cm⁻¹) in Impurity M
Phenolic HydroxylO-H Stretch (Broad)~3400-3200Absent
Aromatic MethoxyC-O-C Stretch (Strong)Absent~1250
Acetylenic C-H≡C-H Stretch (Sharp)~3300~3300
Acetylenic C≡CC≡C Stretch (Weak)~2100~2100
Aliphatic/Aromatic C-HC-H Stretch~3050-2850~3050-2850
Aromatic C=CC=C Stretch~1600-1450~1600-1450

Integrated Analytical Strategies for Comprehensive this compound Characterization

A comprehensive understanding of an impurity profile requires more than a single analytical technique. Integrated strategies that combine multiple methods are essential for the robust detection, identification, and quantification of impurities like this compound, ensuring the safety and efficacy of the final drug product. biomedres.us

Orthogonal Analytical Approaches for Cross-Validation of Impurity M Data

Orthogonal analytical methods are techniques that measure the same analyte using fundamentally different separation or detection principles. nih.gov Employing an orthogonal approach is a powerful strategy for cross-validating analytical data, as it significantly reduces the risk of an impurity co-eluting with the main component or another impurity, which might go unnoticed by a single method. nih.govchromatographyonline.com This provides a more complete and accurate impurity profile.

For the analysis of this compound, several orthogonal pairings can be highly effective:

Orthogonal Chromatography: A common approach is to pair reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on hydrophobicity, with a method that uses a different separation mechanism. nih.govchromatographyonline.com This could include hydrophilic interaction liquid chromatography (HILIC), which separates based on polarity, or supercritical fluid chromatography (SFC), which offers unique selectivity based on polarity and molecular interactions in a supercritical fluid mobile phase. This ensures that impurities unresolved in one system can be separated in the other.

Orthogonal Detection: Combining different detectors within a single chromatographic run, such as liquid chromatography with both UV and mass spectrometry (LC-UV-MS), provides orthogonal data. researchgate.net The UV detector offers robust quantification, while the MS detector provides mass-to-charge ratio data, which is vital for confirming the identity of Impurity M and tentatively identifying unknown degradation products based on their molecular weight and fragmentation patterns. nih.gov

By using orthogonal methods, analysts can be more confident that all relevant impurities have been separated and accurately quantified, leading to a more reliable assessment of drug product quality.

Table 3: Examples of Orthogonal Analytical Approaches for Impurity M Analysis

Method 1Method 2Principle of OrthogonalityAdvantage for Impurity M Analysis
Reversed-Phase HPLCSupercritical Fluid Chromatography (SFC)Different separation selectivity (hydrophobicity vs. polarity/solubility in CO₂)Provides a powerful secondary check for any impurities that may co-elute with the main drug peak or other impurities in RP-HPLC.
LC-UVLC-Mass Spectrometry (LC-MS)Different detection principles (light absorbance vs. mass-to-charge ratio)UV provides accurate quantification, while MS confirms the identity of Impurity M and helps elucidate the structure of novel degradants. researchgate.net
Capillary Electrophoresis (CE)HPLCDifferent separation mechanism (charge-to-size ratio vs. partitioning)Offers a completely different selectivity profile, useful for resolving charge-variant impurities that are difficult to separate by HPLC. chromatographyonline.com

Automated Analytical Platforms for High-Throughput Impurity M Analysis

In modern pharmaceutical development and quality control, the analysis of a large number of samples is often required for process optimization, stability studies, and batch release testing. Automated analytical platforms are essential for achieving the necessary high-throughput analysis of this compound efficiently and reproducibly. news-medical.netmt.com

These platforms are typically built around an Ultra-High-Performance Liquid Chromatography (UPLC) system, which uses smaller particle-size columns (<2 µm) and higher pressures than traditional HPLC. lcms.cz This results in significantly faster analysis times—often reducing a 30-minute run to under 5 minutes—and improved resolution, while also decreasing solvent consumption. lcms.cz

A typical automated platform for high-throughput impurity analysis integrates several key components:

Robotic Autosampler: Capable of handling hundreds of samples stored in well plates or vials, automatically injecting them into the LC system according to a pre-programmed sequence. nih.gov

UPLC System: Provides rapid and high-resolution separation of Impurity M from the active pharmaceutical ingredient and other related substances.

Advanced Detectors: Often a combination of a photodiode array (PDA) or UV detector for quantification and a mass spectrometer (like a QDa or QTOF) for peak identification and confirmation. lcms.czinotiv.com

Chromatography Data System (CDS): Sophisticated software (e.g., Empower) that controls the entire system, from sample injection to data acquisition, processing, and reporting, often with features that ensure compliance with regulatory standards like 21 CFR Part 11. news-medical.netlcms.cz

These integrated, automated systems minimize manual intervention, reduce the potential for human error, and provide continuous, around-the-clock operation. This allows for the rapid generation of high-quality data, accelerating drug development timelines and ensuring consistent quality control. mt.com

Table 4: Components of a Modern Automated Platform for High-Throughput Impurity M Analysis

ComponentFunctionBenefit for Impurity M Analysis
UPLC System Rapid, high-resolution chromatographic separation.Drastically reduces run times compared to HPLC, allowing for hundreds of samples to be analyzed per day. lcms.cz
Robotic Autosampler Automated injection of samples from multi-well plates.Enables unattended analysis of large sample sets, increasing laboratory productivity. nih.gov
Mass Detector (e.g., QDa) Provides mass confirmation for separated peaks.Offers definitive identification of Impurity M in each run without relying solely on retention time. lcms.cz
Integrated CDS Software Controls instrumentation, acquires, processes, and manages data.Streamlines the entire workflow from analysis to reporting and ensures data integrity for regulatory compliance. news-medical.net

Validation and Robustness of Analytical Methods for Ethynylestradiol Impurity M

Adherence to International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation

The validation of analytical procedures for Ethynylestradiol Impurity M must adhere to the comprehensive framework established by the International Conference on Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". ich.org This guideline provides a detailed framework for validating analytical methods to ensure they are suitable for their intended purpose. ich.orgslideshare.net For an impurity like this compound, the validation process would focus on key characteristics such as specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. ich.org The objective is to demonstrate that the analytical procedure can reliably and consistently measure the impurity at specified levels. ich.org The ICH guidelines are universally recognized and their implementation ensures that the analytical data is robust, reliable, and acceptable to regulatory authorities worldwide. The validation would typically involve a "tabular summation of the characteristics applicable to...control of impurities and assay procedures". ich.org

Specificity and Selectivity Studies for this compound in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, specificity studies are crucial to demonstrate that the method can distinguish it from ethynylestradiol and other related substances. bepls.com This is often achieved using high-performance liquid chromatography (HPLC), where the chromatographic peak for Impurity M is resolved from all other potential peaks. bepls.comjournalijcar.org

In complex matrices, such as a tablet formulation, forced degradation studies are often performed to generate potential degradation products. The analytical method for this compound must be able to separate the impurity from these degradation products, demonstrating its stability-indicating nature. The use of a photodiode array (PDA) detector can aid in assessing peak purity, further confirming the specificity of the method.

Linearity, Range, and Calibration Curve Establishment for Impurity M Quantification

Linearity studies are performed to demonstrate that the analytical method's response is directly proportional to the concentration of this compound over a specified range. According to ICH Q2(R1), the range for an impurity quantification method should typically span from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. ich.org

A calibration curve is established by plotting the analytical response versus the known concentration of the impurity reference standard. The correlation coefficient (r) and the y-intercept of the regression line are key parameters used to evaluate the linearity. A correlation coefficient of greater than 0.99 is generally considered acceptable. bepls.com

Table 1: Illustrative Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
0.1 5,200
0.25 13,000
0.5 26,500
0.75 39,000
1.0 52,500
1.2 63,000

This table is for illustrative purposes only and does not represent actual experimental data.

Accuracy and Precision Assessment of this compound Methods

Accuracy and precision are fundamental to demonstrating the reliability of an analytical method for quantifying this compound.

Repeatability and Intermediate Precision Studies

Precision is assessed at two levels: repeatability and intermediate precision. Repeatability (intra-assay precision) is evaluated by analyzing multiple replicates of a sample under the same operating conditions over a short interval of time. Intermediate precision is determined by conducting the analysis on different days, with different analysts, or using different equipment. The precision is typically expressed as the relative standard deviation (RSD) of the results. For impurity analysis, an RSD of not more than 10% is often considered acceptable. journalijcar.org

Recovery Studies for Accuracy Determination

Accuracy is the closeness of the test results obtained by the method to the true value. For this compound, accuracy is typically determined by performing recovery studies. This involves spiking a placebo or a sample with a known amount of the impurity reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the added impurity is then calculated. The acceptance criteria for recovery are usually in the range of 80% to 120%.

Table 2: Example of Accuracy Data for this compound

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%)
50% 0.5 0.49 98.0
100% 1.0 1.01 101.0
150% 1.5 1.47 98.0

This table is for illustrative purposes only and does not represent actual experimental data.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Level Impurity M

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ is a critical parameter as it defines the lower limit of the reportable range.

The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Given that impurities are present at trace levels, sensitive analytical techniques like HPLC with UV or mass spectrometric detection are often required to achieve low LOD and LOQ values for this compound. researchgate.net

Table 3: Summary of Validation Parameters for this compound (Illustrative)

Validation Parameter Typical Acceptance Criteria
Specificity No interference at the retention time of the impurity.
Linearity (Correlation Coefficient) ≥ 0.99
Range LOQ to 120% of the impurity limit.
Accuracy (Recovery) 80% - 120%
Precision (RSD) ≤ 10%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

This table is for illustrative purposes only and does not represent actual experimental data.

Robustness and Ruggedness Testing of Analytical Methods for this compound

Robustness and ruggedness are essential validation parameters for an analytical method, demonstrating its reliability for routine use. Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different conditions, such as by different analysts or on different equipment. For this compound, which is chemically identified as 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol, ensuring the analytical method is robust is crucial for consistent and accurate quantification. synzeal.com

Application of Quality by Design (QbD) Principles for Method Robustness

The modern approach to developing robust analytical methods involves the implementation of Quality by Design (QbD) principles. This systematic methodology, now often termed Analytical QbD (AQbD), moves away from reactive problem-solving to a proactive approach of building quality and robustness into the method from the outset. researchgate.net

The AQbD process begins with defining an Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method for quantifying this compound. This is followed by a risk assessment to identify Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs). Design of Experiments (DoE) is then employed to systematically study the effects of these parameters on the method's performance, leading to the establishment of a Method Operable Design Region (MODR). researchgate.netresearchgate.net Operating within this defined space ensures the method's robustness. A QbD-based robustness study was successfully used to validate a stability-indicating HPLC method for Ethinyl Estradiol and its related impurities. nih.gov

Table 1: Example of Analytical Target Profile (ATP) for a Method to Quantify this compound

AttributeTarget
AnalyteThis compound
MatrixEthynylestradiol Drug Substance/Product
TechniqueHigh-Performance Liquid Chromatography (HPLC)
Method GoalQuantify Impurity M with high precision and accuracy.
SpecificityMethod must resolve Impurity M from Ethynylestradiol and other potential impurities.
LinearityCorrelation coefficient (r²) > 0.99
AccuracyRecovery within 90-110%
PrecisionRelative Standard Deviation (RSD) < 5.0%

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of an active pharmaceutical ingredient (API) due to degradation. A crucial feature of a SIAM is its ability to separate the API from its impurities and degradation products, ensuring that the analytical measurement is specific and unaffected by their presence. innovareacademics.in

The development of a SIAM for Ethynylestradiol that includes Impurity M involves subjecting the drug substance to forced degradation under a variety of stress conditions as stipulated by ICH guidelines. innovareacademics.in These conditions are designed to accelerate the degradation process and generate potential degradation products. nih.gov

The common stress conditions include:

Acid Hydrolysis: Treatment with acids (e.g., HCl) to test for acid-labile products.

Base Hydrolysis: Exposure to bases (e.g., NaOH) to identify base-labile products.

Oxidation: Using oxidizing agents (e.g., H₂O₂) to simulate oxidative degradation. nih.gov

Thermal Degradation: Exposing the sample to high temperatures to assess heat stability. mdpi.com

Photodegradation: Exposing the sample to light (UV and visible) to evaluate photostability. nih.gov

After exposure to these stress conditions, the samples are analyzed by the proposed analytical method, often HPLC with a photodiode array (PDA) detector. The goal is to demonstrate that the peaks for Ethynylestradiol, Impurity M, and any newly formed degradation products are well-resolved from one another. innovareacademics.in Peak purity analysis is performed to confirm that the main drug peak is spectrally pure and not co-eluting with any degradants. medipol.edu.tr The development of such methods is essential for quality control and assuring the therapeutic efficacy of the final drug product. tandfonline.com

Table 3: Typical Forced Degradation Study Design for Ethynylestradiol

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo generate acid-induced degradation products.
Alkali Hydrolysis 0.1 M NaOH at 60°CTo generate base-induced degradation products.
Oxidative Degradation 3% H₂O₂ at room temperatureTo identify potential oxidation products.
Thermal Degradation Solid drug at 80°CTo assess the impact of heat on stability.
Photolytic Degradation UV and fluorescent light exposureTo evaluate light sensitivity and identify photodegradants.

Quality Control and Regulatory Perspectives on Ethynylestradiol Impurity M Management

Establishment of Impurity Specifications and Control Limits for Ethynylestradiol Impurity M

The establishment of specifications and control limits for any impurity is guided by international regulatory standards, primarily those set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). premier-research.comjpionline.org The key guidelines, ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, provide a framework for reporting, identifying, and qualifying impurities. premier-research.com

For this compound, its control limits are determined by several factors, including its potential toxicity, the maximum daily dose of the API, and its classification as a specified impurity. A specified impurity is one that is individually listed and limited with a specific acceptance criterion in the drug substance or drug product specification. pharmtech.com This can be an identified or unidentified impurity.

While specific monograph limits for every named impurity are not always publicly available, the European Pharmacopoeia (Ph. Eur.) has listed reference standards for "Ethinylestradiol EP Impurity M", chemically identified as 2-Methyl-ethinylestradiol. synzeal.comchemicea.compharmaffiliates.com The existence of a specific pharmacopoeial reference standard implies its importance as a specified impurity that requires monitoring. synzeal.com In a broader context, some regulatory documents, like certain public assessment reports, may specify that any other impurity not explicitly mentioned in the monograph should be limited to not more than 0.10%.

The qualification of an impurity limit is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. premier-research.com For a generic drug product (ANDA), the impurity levels are often qualified by comparing the impurity profile of the generic product against the reference listed drug (RLD). nih.govfda.gov If the level of Impurity M in a generic product is similar to or below that found in the RLD, it is generally considered qualified. fda.gov If a higher limit is proposed, or if it's a new drug product, a comprehensive toxicological data package may be required to justify the proposed acceptance criterion. premier-research.com

Table 1: Illustrative ICH-Based Thresholds for Impurity Qualification

Maximum Daily Dose of Drug SubstanceReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day total daily intake (whichever is lower)0.15% or 1.0 mg/day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table is based on general ICH Q3A/Q3B guidelines and serves as an illustrative example. Actual limits for Ethynylestradiol and its impurities must be based on specific product characteristics and regulatory approvals.

Role of Reference Standards of this compound in Pharmaceutical Quality Control

Reference standards are highly purified compounds that are used as a benchmark for the confirmation of identity and the determination of strength, quality, and purity of substances in pharmaceutical testing. The availability of a well-characterized reference standard for this compound is indispensable for several quality control applications. synzeal.com

These applications include:

Analytical Method Development and Validation: The reference standard is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), intended to separate and quantify Impurity M in the Ethynylestradiol API and finished product. synzeal.com It allows for the determination of key validation parameters like specificity, linearity, accuracy, precision, and limit of detection/quantitation.

Impurity Identification: By comparing the retention time or spectral data of a peak in the chromatogram of a test sample with that of the reference standard, analysts can positively identify the presence of this compound.

Quantitative Analysis: The reference standard is used to prepare calibration curves or as a single-point standard to accurately quantify the level of Impurity M in routine quality control testing of raw materials and finished products.

Stability Studies: During stability testing of the drug substance and product, the reference standard helps in monitoring the potential increase of Impurity M over time, which is critical for establishing the shelf-life and appropriate storage conditions. synzeal.com

Commercial suppliers provide this compound reference standards, often accompanied by a Certificate of Analysis (CoA) that includes detailed characterization data to meet regulatory compliance for use in Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. synzeal.com

Process Analytical Technology (PAT) Applications for In-Process Control of Impurity M

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. walshmedicalmedia.com For an impurity like this compound, which may be formed during the synthesis of the API, PAT can be a powerful tool for in-process control.

The aim of PAT is to understand and control the manufacturing process, which is consistent with the principle that quality should be built into the product, not just tested for at the end. walshmedicalmedia.com By monitoring the chemical reaction in real-time, manufacturers can gain insights into the formation kinetics of Impurity M and adjust process parameters to minimize its generation.

Potential PAT applications for controlling Impurity M include:

Spectroscopic Tools: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for real-time, non-destructive monitoring of the reaction mixture. walshmedicalmedia.comnih.govamericanpharmaceuticalreview.comnih.gov By developing a chemometric model that correlates spectral data with the concentration of reactants, products, and impurities, it is possible to track the formation of Impurity M as it happens. nih.govmdpi.com This allows for immediate corrective actions, such as adjusting temperature or reagent addition, to keep the impurity level within the desired range.

Chromatographic Monitoring: While typically an offline method, rapid HPLC or Ultra-Performance Liquid Chromatography (UPLC) systems can be integrated into an at-line or online setup to provide near real-time analysis of the reaction progress and impurity profile.

The implementation of PAT for impurity control can lead to improved process robustness, reduced batch-to-batch variability, and a higher assurance of meeting the final product specifications for this compound. walshmedicalmedia.com

Regulatory Compliance and Documentation Requirements for Impurity M Control

Ensuring regulatory compliance for the control of this compound requires comprehensive documentation within regulatory submissions such as a Drug Master File (DMF) for the API or an Abbreviated New Drug Application (ANDA) for the finished drug product. pharmtech.comnih.gov

The documentation package for Impurity M typically includes:

Rationale for Specification: A justification for the proposed acceptance criteria for Impurity M in the drug substance and drug product specifications. nih.gov This rationale should be based on ICH guidelines and, for generic products, a comparison with the Reference Listed Drug (RLD). nih.govfda.gov

Analytical Procedures: The full description of the analytical methods used for the detection and quantification of Impurity M, along with the corresponding validation reports demonstrating that the method is suitable for its intended purpose. fda.gov

List of Impurities: A summary of all potential and actual impurities, including process impurities and degradation products, with their chemical names, structures, and origin. pharmtech.com

Impurity Profile Data: Batch analysis data from at least three representative batches of the drug substance and drug product to demonstrate the typical and maximum levels of Impurity M. fda.gov

Qualification Data: If the proposed limit for Impurity M is above the ICH identification threshold, a qualification study is necessary. This can include comparative data with the RLD, evidence that the impurity is a significant metabolite, or toxicological data to demonstrate its safety at the proposed limit. fda.gov

For ANDA submissions, the FDA provides specific guidance on impurities in drug substances and drug products, which supplements the general ICH guidelines and outlines the expectations for generic drug manufacturers. pharmtech.comnih.gov

Risk Assessment Methodologies for Impurity M in Pharmaceutical Development and Manufacturing

Quality Risk Management (QRM), as outlined in ICH Q9, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. pharmadevils.comijsrtjournal.commdpi.com Applying QRM to the management of this compound is crucial for ensuring patient safety.

The risk assessment for Impurity M involves:

Risk Identification: This step aims to identify potential sources of Impurity M. This could include the starting materials, intermediates, or specific reaction conditions in the synthetic pathway of Ethynylestradiol. A fishbone diagram or Failure Mode and Effects Analysis (FMEA) can be used to systematically identify potential failure modes that could lead to higher levels of Impurity M. ispe.org

Risk Analysis: This involves evaluating the probability of Impurity M formation and the severity of its potential harm. Given that Ethynylestradiol is a potent steroid hormone, any structurally related impurity like Impurity M would likely be considered a high-hazard substance, necessitating a thorough evaluation. researchgate.net The analysis would consider toxicological data, if available, and the potential for any unexpected pharmacological effects. americanpharmaceuticalreview.com

Risk Evaluation: The evaluated risk is then compared against given risk criteria. For Impurity M, this would involve comparing its observed or predicted levels against the qualified acceptance criteria. If the levels exceed the acceptable limit, risk reduction measures are required. pharmadevils.com

Table 2: Example of a Simplified FMEA for this compound Risk Assessment

Potential Failure ModePotential CausePotential EffectSeverityOccurrenceDetectionRisk Priority Number (RPN)
High level of Impurity M in final APIIncomplete reaction or side reactionAPI does not meet specification; potential safety riskHighLowHighMedium
Increase of Impurity M on stabilityInherent instability or interaction with excipientsReduced shelf-life; potential safety risk over timeHighLowHighMedium
Inaccurate quantification of Impurity MNon-validated analytical methodRelease of out-of-specification batchesHighVery LowHighLow

This table is for illustrative purposes. The scores for Severity, Occurrence, and Detection would be based on a company's specific risk management system.

Based on the risk assessment, a control strategy is developed. This strategy encompasses the controls on starting materials, in-process controls (potentially using PAT), and the final specification for the drug substance and drug product to ensure that this compound is consistently maintained at or below its qualified, safe level. researchgate.net

Q & A

Basic: What analytical techniques are recommended for structural characterization of Ethynylestradiol Impurity M?

To characterize Impurity M (9,11-Dehydro Ethynyl Estradiol), employ a combination of high-resolution mass spectrometry (HRMS) for accurate mass determination (294.162 g/mol) and nuclear magnetic resonance (NMR) for stereochemical analysis. The SMILES notation (C[C@]12CC=C3[C@@H](CCc4cc(O)ccc34)[C@@H]1CC[C@@]2(O)C#C) and InChI key provided in chemical databases can guide spectral interpretation . For structural confirmation, cross-reference with ICH M7 guidelines, which emphasize the use of orthogonal methods (e.g., LC-MS/MS and UV-Vis spectroscopy) to validate impurity identity .

Advanced: How should researchers design experiments to validate a quantitative method for Impurity M in drug substances?

Method validation must include specificity, accuracy, linearity, and robustness per ICH Q2(R1). For specificity, spike Impurity M into a drug matrix and assess chromatographic separation using HPLC with diode-array detection (DAD). Linearity should cover 50–150% of the expected impurity concentration (e.g., 0.1–1.0 µg/mL), with R² ≥ 0.990. Accuracy testing requires recovery studies at three levels (80%, 100%, 120%), and precision should demonstrate ≤5% RSD across triplicate analyses . Include system suitability tests (e.g., column efficiency, tailing factor) to ensure reproducibility .

Basic: What storage conditions are critical for maintaining Impurity M stability in reference standards?

Impurity M is sensitive to light and temperature. Store lyophilized standards at -20°C in amber vials to prevent photodegradation. For prepared solutions, validate stability under refrigerated (2–8°C) and room-temperature conditions for ≤72 hours, with data showing ≤2% degradation via HPLC monitoring .

Advanced: How can researchers address discrepancies in Impurity M quantification across analytical batches?

Discrepancies often arise from matrix effects or instrument drift. Perform intermediate precision testing using different analysts, columns, and days. Use internal standards (e.g., deuterated analogs) to correct for matrix interference. If batch-specific variations persist, revalidate the method with updated calibration curves and verify detector linearity . Cross-check results against orthogonal techniques like GC-MS to confirm accuracy .

Regulatory: What are the ICH and USP thresholds for Impurity M in pharmaceutical formulations?

Under ICH Q3B, Impurity M is classified as a "qualified impurity" if its concentration exceeds 0.10% of the drug substance. USP Chapter <232> mandates elemental impurity limits (e.g., heavy metals ≤10 ppm) for raw materials. For toxicological assessment, refer to ICH M7, which requires bacterial mutagenicity (Ames test) data if the impurity exceeds 1 µg/day exposure .

Advanced: What degradation pathways lead to Impurity M formation in Ethynylestradiol formulations?

Impurity M forms via oxidative degradation of the ethynyl group under acidic or photolytic conditions. Stress testing (40°C/75% RH, UV light) can simulate degradation. Monitor reaction intermediates using LC-MS/MS, and identify oxidation byproducts (e.g., epoxides) through MS/MS fragmentation patterns. Stabilize formulations by adding antioxidants (e.g., ascorbic acid) and using opaque packaging .

Basic: How do researchers ensure the purity of synthesized Impurity M for reference standards?

Synthesize Impurity M via controlled dehydrogenation of Ethynylestradiol, followed by purification using preparative HPLC (>95% purity). Confirm purity via two independent methods: 1) HPLC-DAD with peak-area normalization, and 2) differential scanning calorimetry (DSC) to check for polymorphic impurities .

Advanced: What strategies mitigate matrix interference when detecting Impurity M in biological samples?

Use solid-phase extraction (SPE) with C18 cartridges to isolate Impurity M from plasma or urine. Optimize mobile-phase composition (e.g., acetonitrile:ammonium formate buffer) to enhance chromatographic resolution. Validate recovery rates (≥85%) and limit of quantification (LOQ ≤ 0.5 ng/mL) using LC-MS/MS with multiple reaction monitoring (MRM) .

Methodological: How to analyze Impurity M in the presence of structurally similar byproducts?

Employ a gradient HPLC method with a phenyl-hexyl column to resolve co-eluting peaks. Set detection wavelengths at 280 nm (for phenolic groups) and 230 nm (for conjugated dienes). For confirmation, compare retention times and MS/MS spectra with authenticated reference standards .

Advanced: What computational tools predict Impurity M’s toxicological profile during early drug development?

Use in silico tools like Derek Nexus for predicting genotoxicity and Toxtree for carcinogenicity. Cross-validate predictions with in vitro assays (e.g., micronucleus test). If Impurity M is flagged as mutagenic, apply ICH M7’s control strategies, such as purge factor calculations during synthesis .

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